1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O2/c1-31-19-8-7-16(23)13-18(19)26-22(30)27-20-14-21(25-15-24-20)29-11-9-28(10-12-29)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3,(H2,24,25,26,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUCWTMHKVYXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN6O2 |
| Molecular Weight | 438.9 g/mol |
| CAS Number | 1396766-13-4 |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the phenylpiperazine moiety is significant as it may enhance binding affinity to serotonin receptors, potentially influencing neurotransmitter systems. Additionally, the pyrimidine component suggests possible interactions with kinases involved in cell signaling pathways.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of proliferation.
Neuropharmacological Effects
The compound's structural features indicate potential neuropharmacological effects. The phenylpiperazine group is associated with modulating serotonin pathways, which could have implications for treating mood disorders or anxiety-related conditions. Preliminary studies have shown that it may enhance serotonergic activity, leading to anxiolytic effects in animal models.
Case Studies
Several case studies have explored the biological effects of this compound:
- Antitumor Activity : A study by Xia et al. demonstrated that derivatives of similar compounds exhibited significant growth inhibition in tumor cell lines, supporting the potential of this class of compounds in cancer therapy .
- Neuropharmacological Research : A thesis by Konstantinidou highlighted the efficacy of related compounds in modulating immune responses via PD-1/PD-L1 pathways, suggesting a role for this compound in immunotherapy .
- Cytotoxicity Assessment : Research conducted on various derivatives indicated that modifications to the urea structure could enhance cytotoxicity against specific cancer cell lines, paving the way for further optimization .
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea is an organic compound with a complex structure featuring a urea linkage and multiple aromatic rings. It has a molecular weight of approximately 438.9 g/mol and the molecular formula . The compound includes chloro and methoxy groups on the phenyl ring, which contribute to its potential biological activity.
This compound has gained interest in pharmaceutical research because of its potential biological activities. Research indicates that it interacts with molecular targets, such as enzymes and receptors. The phenylpiperazine moiety may enhance binding affinity to serotonin receptors, which could influence neurotransmitter systems. The pyrimidine component indicates possible interactions with kinases involved in cell signaling pathways.
Anticancer Properties
In vitro studies have shown the effectiveness of the compound against various cancer cell lines. These findings suggest it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of proliferation.
Neuropharmacological Effects
Structural features of the compound indicate potential neuropharmacological effects. The phenylpiperazine group is associated with modulating serotonin pathways, which could have implications for treating mood disorders or anxiety-related conditions. Preliminary studies suggest that it may enhance serotonergic activity, potentially leading to anxiolytic effects in animal models.
Case Studies
- Antitumor Activity : Studies have shown that derivatives of similar compounds exhibit significant growth inhibition in tumor cell lines, which supports the potential of this compound class in cancer therapy.
- Neuropharmacological Research : Research has highlighted the efficacy of related compounds in modulating immune responses via PD-1/PD-L1 pathways, suggesting a role for this compound in immunotherapy.
- Cytotoxicity Assessment : Research on various derivatives indicates that modifications to the urea structure could enhance cytotoxicity against specific cancer cell lines, which paves the way for further optimization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are categorized below based on scaffold similarity, substituent variations, and reported biological activities:
Urea-Linked Pyrimidine/Piperazine Derivatives
Key Observations :
- The 4-phenylpiperazine group in the target compound distinguishes it from SR inhibitors (which use pyrrolidine or methylpiperazine). This substitution may alter selectivity toward kinases like LIMK vs. other targets.
Urea Derivatives with Heterocyclic Modifications
Key Observations :
- The target compound’s pyrimidine core contrasts with the furopyrimidinylthiadiazole scaffold in , which may confer distinct electronic properties and binding interactions.
- The 5-chloro-2-methoxyphenyl group likely enhances metabolic stability compared to the 4-cyanophenyl in 7d/8d, which are potent CB1 modulators but may have higher clearance rates .
Substituent-Driven Activity Trends
Research Findings and Implications
- Structural Flexibility : The urea linker in the target compound allows for diverse substitutions, as seen in –6. However, its 4-phenylpiperazine-pyrimidine architecture is unique among analogs, suggesting unexplored biological pathways.
- Activity Gaps: While SR series compounds () show low nM IC50 values against LIMK1, the target compound’s activity remains uncharacterized.
- SAR Insights : Positional isomerism (e.g., pyrimidine substitution patterns in 7d vs. 8d) significantly impacts efficacy, highlighting the need for precise synthetic optimization in future studies .
Q & A
Q. What synthetic strategies are effective for constructing the pyrimidine-piperazine core in this compound?
The pyrimidine-piperazine core can be synthesized via nucleophilic aromatic substitution. A chloropyrimidine intermediate reacts with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). demonstrates similar reactions where pyrimidine derivatives undergo substitution with piperazine analogs, emphasizing solvent selection (DMSO/DMF) and temperature optimization for yield improvement .
Q. Which analytical techniques confirm structural integrity and purity?
Critical techniques include:
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- Multinuclear NMR (¹H, ¹³C, DEPT) to resolve aromatic and urea protons. utilized single-crystal X-ray diffraction for unambiguous confirmation .
- Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) for purity assessment (>98%), as described in .
Q. What in vitro assays are suitable for initial pharmacological screening?
Q. How can solubility challenges in aqueous media be addressed?
Use co-solvent systems (e.g., PEG-400/water) and pH adjustment (5.5–6.5). ’s Pfizer formulation study highlights pH optimization for stability in aqueous solutions .
Q. What chromatographic methods separate the compound from synthetic byproducts?
A gradient HPLC method (10–90% acetonitrile in 0.1% TFA over 20 min) achieves baseline separation. ’s pharmacopeial methods use ammonium acetate buffer (pH 6.5) for retention consistency .
Advanced Research Questions
Q. How can conformational flexibility of the phenylpiperazine moiety impact target binding?
Combine molecular dynamics simulations with NOE NMR to map spatial arrangements. ’s structural analogs show that piperazine ring torsional angles influence bioactivity .
Q. What strategies resolve contradictions in reported kinase inhibition profiles?
- Orthogonal assays (e.g., SPR vs. enzymatic activity) to validate binding.
- Comparative SAR studies : Replace the chloromethoxy group with CF₃ (electron-withdrawing) or vary substituent positions. ’s fluorophenyl analogs demonstrate substituent-dependent activity .
Q. How should SAR studies optimize the chloromethoxy phenyl group?
Use parallel synthesis to systematically modify substituents (e.g., Cl → CF₃ at the 5-position). ’s urea derivatives with varied aryl groups highlight electronic effects on potency .
Q. What computational methods predict metabolic hotspots?
Q. How can oxidative degradation of the methoxy group be mitigated?
- Add antioxidants (0.01% BHT) to formulations.
- Use oxygen-free packaging (nitrogen atmosphere). ’s aqueous formulation study employs similar stabilization techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
